Boc-L-3-Aminomethylphe(Fmoc)

Description

BenchChem offers high-quality Boc-L-3-Aminomethylphe(Fmoc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-3-Aminomethylphe(Fmoc) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPUJXXHNINCPZ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801113898 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-13-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959573-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-L-3-Aminomethylphe(Fmoc) structure and chemical formula

An In-depth Technical Guide to Boc-L-3-Aminomethylphe(Fmoc): Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of Boc-L-3-Aminomethylphe(Fmoc), a crucial non-canonical amino acid derivative utilized in peptide synthesis and drug discovery. The inherent ambiguity in its common nomenclature, which can refer to two distinct isomers depending on the placement of the Boc and Fmoc protecting groups, is clarified. We will dissect the molecular architecture, detailing the L-phenylalanine backbone, the 3-aminomethyl side-chain modification, and the strategic roles of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. This guide presents the chemical formula, molecular weight, and key physicochemical properties, alongside a structural diagram. Furthermore, it explores the compound's primary applications, emphasizing its significance as a building block for complex peptides and its role in the development of novel peptide-based therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile synthetic tool.

The Imperative of Orthogonal Protection in Peptide Synthesis

Modern peptide chemistry, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the precise and sequential assembly of amino acids. This process is critically dependent on the use of temporary protecting groups to prevent unwanted side reactions. The core principle of a successful synthesis is the employment of an "orthogonal" protection strategy, where two different classes of protecting groups are used, each removable under specific chemical conditions without affecting the other.

The most prevalent orthogonal strategy in SPPS involves the use of the Fmoc and Boc groups:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is used to protect the α-amino group of the incoming amino acid. It is stable to acids but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent. This allows for the iterative deprotection and coupling of amino acids to build the peptide chain.

-

Boc (tert-butyloxycarbonyl) Group: This group is stable to the basic conditions used for Fmoc removal but is easily cleaved by moderate acids, such as trifluoroacetic acid (TFA). It is ideal for protecting the reactive side chains of amino acids (like lysine or ornithine) during the entire chain assembly process. The Boc group is typically removed during the final step when the completed peptide is cleaved from the solid support resin.

The compound Boc-L-3-Aminomethylphe(Fmoc) is a quintessential example of a derivative designed for this orthogonal approach, providing a unique structural motif for incorporation into peptide sequences.

Deconstructing the Molecular Architecture

The name "Boc-L-3-Aminomethylphe(Fmoc)" describes an L-phenylalanine molecule modified with an aminomethyl group on the 3rd position (meta-position) of the phenyl ring. Both the primary α-amino group and the side-chain amino group are protected. However, the common nomenclature is ambiguous and can refer to two distinct, commercially available isomers. The distinction is critical as it dictates the compound's application in peptide synthesis.

Isomer A: Fmoc-3-(Boc-aminomethyl)-L-phenylalanine

This is the most common isomer used in standard Fmoc-based SPPS.

-

α-Amino Group: Protected by the Fmoc group. This allows the molecule to be coupled to a growing peptide chain, after which the Fmoc group can be selectively removed with a base to allow the next amino acid to be added.

-

Side-Chain Amino Group: The aminomethyl group at the meta position is protected by the Boc group. This acid-labile group remains intact throughout the base-catalyzed elongation of the peptide chain and is only removed during the final acidolytic cleavage from the resin.

This arrangement makes it a key building block for introducing a functionalizable amine on the phenyl ring, which can be used for creating branched peptides, attaching reporter molecules, or cyclization.

Isomer B: Boc-3-(Fmoc-aminomethyl)-L-phenylalanine

In this less common isomer, the protecting groups are reversed.

-

α-Amino Group: Protected by the Boc group.

-

Side-Chain Amino Group: Protected by the Fmoc group.

This compound is not suitable for standard Fmoc-SPPS. Instead, it might be used in solution-phase synthesis or in Boc-based SPPS protocols. The base-labile Fmoc group on the side chain could be selectively removed to allow for modification at that position while the peptide chain is still being assembled or is protected.

For the remainder of this guide, we will focus primarily on the more prevalent Isomer A (Fmoc-3-(Boc-aminomethyl)-L-phenylalanine) , as it is the standard for SPPS applications.

Chemical and Physical Properties

The two isomers share the same chemical formula and molecular weight but differ in other properties, such as their CAS Registry Number and optical rotation. These properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₃₂N₂O₆ | [1][2][3] |

| Molecular Weight | 516.58 g/mol | [1][2][3] |

| Appearance | White powder | [1][3] |

| Purity (Typical) | ≥98% (HPLC) | [1][3] |

| Storage Conditions | 0 - 8 °C, Store in a dry, dark place | [1][3][4] |

| Isomer A CAS Number | 266999-24-0 (Fmoc on α-amine) | [1][2][4] |

| Isomer B CAS Number | 959573-13-8 (Boc on α-amine) | [3] |

| Optical Rotation (Isomer A) | [α]D²⁵ = -26 ± 2° (c=1 in DMF) | [1] |

| Optical Rotation (Isomer B) | [α]D²⁵ = -14 ± 2° (c=1 in DMF) | [3] |

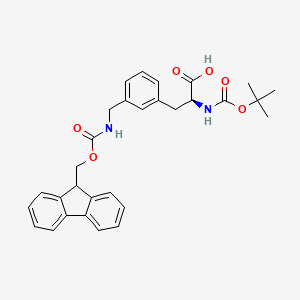

Visualization of the Core Structure

The following diagram illustrates the chemical structure of the primary isomer used in peptide synthesis, Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.

Caption: Structural relationship of Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.

Applications in Research and Drug Development

Boc-L-3-Aminomethylphe(Fmoc) is not merely a protected amino acid; it is a specialized building block that enables advanced peptide design and the synthesis of complex biomolecules.[1]

-

Peptide Synthesis: Its primary role is as a key component in the synthesis of peptides that require a specific point of attachment or modification on the aromatic side chain.[1][3][5] The Boc-protected amine serves as a latent functional handle that can be unveiled after chain assembly for further chemical manipulation.

-

Drug Development: The unique structure is highly valuable in pharmaceutical research for creating peptide-based drugs.[1][5] By modifying peptide structures with this derivative, researchers can improve properties such as bioavailability, stability, and targeted delivery of therapeutic agents.[1] Its use is noted in the development of targeted therapies, including in oncology, where specific peptide sequences can enhance drug efficacy.[5]

-

Peptide Libraries and Drug Discovery: This compound is essential for generating diverse peptide libraries.[3][5] By incorporating this amino acid, vast libraries of peptides with unique structural features can be synthesized and screened for novel bioactive compounds and potential therapeutic candidates.[3]

-

Bioconjugation: The side-chain amine, once deprotected, is a prime site for attaching other molecules, such as fluorescent dyes, small molecule drugs, or polymers like PEG, facilitating the creation of novel bioconjugates for diagnostics and therapeutics.[5]

Conclusion

Boc-L-3-Aminomethylphe(Fmoc) represents a sophisticated and versatile tool in the arsenal of the modern peptide chemist. A clear understanding of its isomeric forms—specifically, the distinction between Fmoc-3-(Boc-aminomethyl)-L-phenylalanine and Boc-3-(Fmoc-aminomethyl)-L-phenylalanine—is paramount for its correct application. With its strategically placed and orthogonally protected amino groups, this compound provides a reliable method for introducing a functionalizable handle onto the aromatic ring of phenylalanine. This capability is instrumental in advancing peptide-based drug discovery, enabling the design of complex architectures and enhancing the therapeutic potential of synthetic peptides.

References

- Chem-Impex. (n.d.). Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.

- Sunway Pharm Ltd. (n.d.). Fmoc-l-3-aminomethylphe(boc) - CAS:266999-24-0.

- Chem-Impex. (n.d.). Boc-3-(Fmoc-aminomethyl)-L-phenylalanine.

- J&K Scientific. (n.d.). Boc-3-(Fmoc-aminomethyl)-L-phenylalanine | 959573-13-8.

- Cusabio. (n.d.). Fmoc-L-3-Aminomethylphe(Boc).

- American Elements. (n.d.). Boc-3-(Fmoc-aminomethyl)-L-phenylalanine.

- MySkinRecipes. (n.d.). Fmoc-3-(Boc-aminomethyl)-L-phenylalanine.

- Sigma-Aldrich. (n.d.). Fmoc-3-(Boc-aminomethyl)-L-phenylalanine | 266999-24-0.

Sources

Introduction: A Unique Tool for Complex Peptide Architectures

An In-Depth Technical Guide to Boc-L-3-(Fmoc-aminomethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the demand for molecules with sophisticated architectures and tailored functionalities is ever-increasing. Non-canonical amino acids serve as pivotal building blocks for introducing novel structural motifs and properties into peptides. Among these, Boc-L-3-(Fmoc-aminomethyl)-L-phenylalanine stands out as a uniquely versatile reagent. Its design, featuring two distinct and orthogonally-labile protecting groups, unlocks advanced synthetic strategies that are otherwise cumbersome to achieve.

This guide provides a comprehensive technical overview of this specialized amino acid derivative. We will delve into its core chemical principles, provide field-proven protocols for its application, and explore the strategic advantages it offers in the synthesis of complex peptides for therapeutic and research applications. The central utility of this molecule lies in its capacity for selective, on-resin side-chain modification, enabling the precise construction of branched peptides, conjugates, and constrained cyclic structures.

Physicochemical and Handling Data

Precise and accurate characterization is the foundation of reproducible science. The fundamental properties of Boc-L-3-(Fmoc-aminomethyl)-L-phenylalanine are summarized below. This data is critical for calculating molar equivalents in reaction protocols and ensuring the stability and integrity of the compound.

| Property | Value | Source(s) |

| CAS Number | 959573-13-8 | [1][2] |

| Molecular Formula | C₃₀H₃₂N₂O₆ | [1] |

| Molecular Weight | 516.58 g/mol | [1][3] |

| Synonyms | Boc-L-Phe(3-CH2NHFmoc)-OH, Boc-m-(Fmoc-aminomethyl)-L-Phe-OH | [1] |

| Appearance | White powder | [1] |

| Purity (typical) | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment. | [2] |

| Optical Rotation | [α]D²⁵ = -14 ± 2° (c=1 in DMF) | [1] |

The Core Principle: Orthogonal Protection Strategy

The primary strategic advantage of this reagent is the presence of two chemically distinct protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain aminomethyl moiety. This is known as an orthogonal protection scheme, meaning one group can be removed under conditions that leave the other completely intact.[][5]

-

Boc Group (α-Amine): This group is labile to strong acids, such as Trifluoroacetic Acid (TFA).[][7] It is stable under the basic conditions used to remove the Fmoc group.

-

Fmoc Group (Side-Chain): This group is labile to bases, most commonly a solution of piperidine in a polar aprotic solvent like Dimethylformamide (DMF).[][8] It is completely stable during the acidic cleavage of the Boc group.

This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of the side-chain amine while the peptide is still anchored to the solid-phase resin and the N-terminus remains protected. This enables chemists to perform site-specific modifications on the phenylalanine side chain.

Caption: Workflow for synthesizing a branched peptide using orthogonal protection.

Broader Applications in Drug Development

The ability to introduce site-specific modifications opens up vast possibilities in drug design and development:

-

Peptide-Drug Conjugates (PDCs): The side-chain amine can serve as a specific attachment point for cytotoxic drugs, imaging agents, or polymers like PEG, enhancing therapeutic efficacy and pharmacokinetic profiles. [9]* Constrained Peptides: The side-chain can be used as an anchor point to cyclize the peptide with its N-terminus or another side chain, a strategy often used to improve stability and receptor binding affinity.

-

Custom Peptide Libraries: This building block is invaluable for generating diverse peptide libraries where variations are introduced on the side chain, accelerating the discovery of new bioactive compounds. [1][9]

Conclusion

Boc-L-3-(Fmoc-aminomethyl)-L-phenylalanine and its Fmoc-protected α-amine counterpart are sophisticated chemical tools that empower researchers to move beyond linear peptide sequences. The foundational principle of orthogonal protection provides a reliable and precise method for engineering complex peptide architectures directly on a solid support. By enabling the synthesis of branched peptides, custom conjugates, and structurally constrained molecules, this reagent serves as a critical component in the toolkit for modern drug discovery and development, facilitating the creation of next-generation peptide therapeutics.

References

-

Cusabio. (n.d.). Fmoc-L-3-Aminomethylphe(Boc). Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). Fmoc-l-3-aminomethylphe(boc). Retrieved from [Link]

-

American Elements. (n.d.). Boc-3-(Fmoc-aminomethyl)-L-phenylalanine. Retrieved from [Link]

-

Thomson, R. J., et al. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. International Journal of Peptide Research and Therapeutics, 16(4), 225-229. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Fmoc-3-(Boc-aminomethyl)-L-phenylalanine. Retrieved from [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

-

Slideshare. (2016). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

- Google Patents. (2013). US20130338337A1 - Boc and fmoc solid phase peptide synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-3-(Fmoc-aminomethyl)-L-phenylalanine | 959573-13-8 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 5. US20130338337A1 - Boc and fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 8. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 9. jk-sci.com [jk-sci.com]

Navigating the Matrix: A Technical Guide to the Solubility of Boc-L-3-Aminomethylphe(Fmoc) in Common Organic Solvents

Abstract

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development engaged in peptide synthesis. It provides a comprehensive analysis of the solubility characteristics of Boc-L-3-Aminomethylphe(Fmoc), a key building block in the synthesis of complex peptides.[1][2][3] This document moves beyond a simple catalog of solvents, delving into the fundamental physicochemical principles that govern the dissolution of this orthogonally protected amino acid derivative. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide equips the user with the expertise to predict, assess, and optimize solubility, thereby enhancing reaction efficiency, purity, and yield in solid-phase peptide synthesis (SPPS).

Introduction: The Structural and Strategic Importance of Boc-L-3-Aminomethylphe(Fmoc)

Boc-L-3-Aminomethylphe(Fmoc)-OH, chemically known as (2S)-2-{[(tert-butoxycarbonyl)amino]}-3-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methylphenyl)propanoic acid, is a non-canonical amino acid derivative of significant interest in peptide chemistry. Its unique architecture, featuring two distinct and orthogonally stable protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group—offers strategic flexibility in the synthesis of complex peptides, peptidomimetics, and bioconjugates.[1][2]

The successful incorporation of this building block during Solid-Phase Peptide Synthesis (SPPS) is critically dependent on its complete solubilization in the reaction solvent. Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete coupling reactions, and the formation of deletion sequences, all of which compromise the yield and purity of the target peptide.[4] This guide provides the foundational knowledge and practical protocols necessary to navigate these challenges effectively.

Physicochemical Principles Governing Solubility

The solubility of a protected amino acid is not an arbitrary property but a direct consequence of the interplay between its molecular structure and the physicochemical characteristics of the solvent. Understanding these factors is paramount for making informed decisions in the laboratory.

The Role of Protecting Groups

The Boc and Fmoc groups are the primary determinants of the solubility profile of Boc-L-3-Aminomethylphe(Fmoc).

-

Fmoc Group: The large, aromatic, and nonpolar fluorenyl system imparts significant hydrophobicity. This group is fundamental to modern SPPS, offering mild deprotection conditions with a weak base like piperidine.[5]

-

Boc Group: The tert-butoxycarbonyl group is also a bulky, hydrophobic moiety. Its presence further shifts the molecule's character away from the polarity of a free amino acid.

-

Combined Effect: The combination of these two substantial nonpolar protecting groups dominates the molecule's overall character, making it significantly more soluble in organic solvents than its unprotected amino acid counterpart.

Impact of the Amino Acid Core

The core structure, derived from phenylalanine, contains a phenyl ring which adds to the hydrophobic nature of the molecule. The presence of a free carboxylic acid group provides a site for hydrogen bonding and potential salt formation in the presence of a base, but its influence is often masked by the large protecting groups.

Solvent Properties: A Multi-faceted Interaction

The choice of solvent is critical. Key properties to consider include:

-

Polarity: Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids.[6] These solvents possess a significant dipole moment but do not have acidic protons, allowing them to solvate the protected amino acid without causing premature deprotection.

-

Hydrogen Bonding Capacity: Solvents capable of acting as hydrogen bond acceptors can interact with the carboxylic acid proton of the amino acid, aiding in dissolution.

-

Dielectric Constant: A higher dielectric constant helps to overcome the intermolecular forces between the solid solute molecules.

The following diagram illustrates the key factors influencing the dissolution process.

Caption: Factors governing the solubility of the protected amino acid.

Qualitative Solubility Profile of Boc-L-3-Aminomethylphe(Fmoc)

While quantitative solubility must be determined empirically, a qualitative assessment based on physicochemical principles can guide initial solvent selection. The following table summarizes the expected solubility of Boc-L-3-Aminomethylphe(Fmoc) in common organic solvents used in peptide synthesis.

| Solvent | Chemical Class | Polarity | Expected Solubility | Rationale & Field Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent | The gold standard for SPPS. Its high polarity and ability to act as a hydrogen bond acceptor effectively solvate most Fmoc-amino acids.[5] Optical rotation data for this compound is often measured in DMF, implying good solubility.[1][7] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Excellent | Often used as a stronger alternative to DMF, particularly for dissolving difficult or aggregation-prone sequences.[8] Its strong solvating power is highly effective for bulky, protected amino acids. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Good to Excellent | A very strong solvent, capable of dissolving many otherwise insoluble compounds.[4][9] It should be used with caution as it can be difficult to remove and may oxidize sensitive residues like Met or Cys if present in the peptide. |

| Dichloromethane (DCM) | Chlorinated | Medium | Limited to Moderate | Less polar than DMF or NMP. While used extensively in Boc-SPPS, its utility in Fmoc chemistry is often limited to washing steps.[5] It may not be a suitable primary solvent for coupling reactions involving this large derivative. |

| Acetonitrile (ACN) | Polar Aprotic | Medium | Limited | Commonly used in HPLC but generally a poor solvent for large, protected amino acids at the concentrations required for synthesis. |

| Tetrahydrofuran (THF) | Ether | Low | Poor to Limited | Its lower polarity makes it less effective at solvating the polar carboxylic acid group and disrupting crystal lattice energy. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | High | Poor to Limited | While polar, these protic solvents are generally poor choices. They can participate in side reactions (e.g., esterification of the carboxylic acid) and are less effective at solvating the large hydrophobic protecting groups compared to polar aprotic solvents. |

Disclaimer: This table provides general guidance. It is imperative to empirically verify solubility for your specific application and concentration requirements.

Experimental Protocol: Quantitative Solubility Determination

To ensure reproducible and successful synthesis, the quantitative solubility of each new batch of protected amino acid should be determined. The following protocol provides a reliable method for this assessment.

Objective

To determine the maximum solubility (in mg/mL or M) of Boc-L-3-Aminomethylphe(Fmoc) in a selected organic solvent at a defined temperature (e.g., room temperature, 25°C).

Materials

-

Boc-L-3-Aminomethylphe(Fmoc) (MW: 516.58 g/mol )[1]

-

Analytical balance (± 0.1 mg)

-

2.0 mL glass vials with screw caps

-

Volumetric pipettes and tips

-

Vortex mixer

-

Benchtop centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Solvents to be tested (e.g., DMF, NMP)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh approximately 20-30 mg of Boc-L-3-Aminomethylphe(Fmoc) into a 2.0 mL glass vial. Record the exact mass.

-

Add a small, precise volume of the test solvent (e.g., 200 µL) to the vial.

-

Cap the vial securely and vortex vigorously for 2 minutes.

-

Allow the vial to equilibrate at a constant temperature (e.g., 25°C) for at least 1 hour to ensure it reaches equilibrium. Vortex briefly every 15-20 minutes. A small amount of undissolved solid should remain at the bottom to confirm saturation.

-

-

Sample Clarification:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes to pellet all undissolved solid.

-

Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a clean, pre-weighed vial. Be extremely careful not to disturb the solid pellet.

-

-

Gravimetric Analysis (Optional but quick):

-

Evaporate the solvent from the supernatant vial under a stream of nitrogen or in a vacuum concentrator.

-

Once completely dry, weigh the vial containing the residue.

-

Calculate the solubility using the mass of the residue and the volume of the supernatant taken.

-

-

Quantitative Analysis (HPLC - More Accurate):

-

Prepare a series of standard solutions of known concentrations of Boc-L-3-Aminomethylphe(Fmoc) in the test solvent.

-

Take a precise aliquot of the clear supernatant (e.g., 10 µL) and dilute it with a known volume of solvent to bring it within the linear range of the calibration curve.

-

Inject the standards and the diluted sample onto the HPLC.

-

Create a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.

-

The workflow for this determination is visualized below.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion and Best Practices

The solubility of Boc-L-3-Aminomethylphe(Fmoc) is a critical parameter that directly impacts the success of peptide synthesis. Its heavily protected, hydrophobic nature dictates a preference for polar aprotic solvents like DMF and NMP . While theoretical principles provide a strong starting point for solvent selection, they are not a substitute for empirical verification. For critical applications, especially in a GMP or drug development environment, a quantitative determination of solubility for each batch of this reagent is strongly recommended. By integrating the theoretical knowledge and practical protocols outlined in this guide, researchers can ensure efficient and reliable incorporation of this valuable building block into their synthetic workflows.

References

-

GO-Bio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

J&K Scientific. (n.d.). Boc-3-(Fmoc-aminomethyl)-L-phenylalanine. Retrieved from [Link]

-

Reddit. (2014). Amino Acid solubility question. Retrieved from [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Image]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. reddit.com [reddit.com]

- 9. academic.oup.com [academic.oup.com]

A Comprehensive Guide to the Stability, Storage, and Handling of Boc-L-3-Aminomethylphe(Fmoc)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-L-3-Aminomethylphe(Fmoc) is a sophisticated amino acid derivative indispensable for advanced solid-phase peptide synthesis (SPPS), particularly in the development of complex therapeutic peptides and peptidomimetics.[1][2] Its utility is rooted in the orthogonal stability of its two distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain aminomethyl function. This guide provides a detailed examination of the chemical principles governing the stability of this compound, outlines potential degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring the chemical integrity, purity, and reactivity of the reagent, thereby safeguarding the fidelity of the peptide synthesis process.

Introduction to a Versatile Orthogonal Building Block

Boc-L-3-Aminomethylphe(Fmoc), with the chemical formula C₃₀H₃₂N₂O₆, is a non-canonical amino acid derivative designed for precision in peptide chemistry.[1][3] Its structure features a phenylalanine core where the α-amino group is protected by a Boc group, and a side-chain aminomethyl group is protected by an Fmoc group. This arrangement makes it a powerful building block for introducing a functionalized side-chain amine, which can be selectively deprotected on-resin for subsequent modifications like branching, cyclization, or conjugation.[2]

The core value of this reagent lies in the orthogonal nature of its protecting groups.[4][5] In SPPS, the temporary Fmoc group on the growing peptide's N-terminus is removed under mild basic conditions, while the Boc group on the side-chain of a residue like Boc-L-3-Aminomethylphe(Fmoc) remains stable.[5][] Conversely, the Boc group can be removed under strong acidic conditions that leave the Fmoc group intact.[] This differential stability is the cornerstone of its application, and understanding it is the key to preserving the compound's integrity from the moment it is received to its final use in synthesis.

The Chemical Pillars of Stability: Understanding the Protecting Groups

The stability of Boc-L-3-Aminomethylphe(Fmoc) is not an inherent property of the molecule as a whole, but rather a carefully engineered balance of the lability of its two protecting groups. Degradation is, in essence, the unintended deprotection of one or both of these groups.

Pillar 1: The Acid-Labile Boc Group

The tert-butyloxycarbonyl (Boc) group is a carbamate that is stable to most bases and nucleophiles but is designed for cleavage under strongly acidic conditions.[4][] The deprotection mechanism involves protonation of the carbonyl oxygen or the ether oxygen, followed by the departure of a stable tert-butyl cation, which subsequently forms isobutylene and a proton. This process generates an unstable carbamic acid that spontaneously decarboxylates to liberate the free amine.[]

-

Causality : The requirement for a strong acid (typically Trifluoroacetic Acid, TFA) means the Boc group is exceptionally stable under the mild basic conditions used for Fmoc removal, ensuring side-chain protection during peptide elongation.[5][] However, this also makes it susceptible to degradation by adventitious acidic contaminants.

Pillar 2: The Base-Labile Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved via a base-catalyzed β-elimination mechanism.[7] A mild base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. The resulting carbanion is stabilized by the aromatic system and rapidly eliminates, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF is then scavenged by the base to prevent side reactions.[7]

-

Causality : This mechanism is highly efficient under mild basic conditions (pH 10-12), allowing for rapid and clean deprotection of the N-terminus during synthesis without affecting acid-labile side-chain protecting groups like Boc.[] This sensitivity to base, however, makes the Fmoc group the primary point of vulnerability to basic contaminants during storage and handling.

The following diagram illustrates the fundamental principle of orthogonal deprotection, which is central to the compound's function and stability concerns.

Caption: Major degradation routes for the compound.

Validated Storage and Handling Protocols

To ensure maximum shelf-life and performance, a multi-tiered storage strategy is essential. The following protocols are designed as self-validating systems; adherence to them inherently protects the material's integrity.

Data Summary: Recommended Storage Conditions

| Condition | Temperature Range | Recommended Duration | Rationale & Source(s) |

| Long-Term Storage | -20°C to -80°C | ≥ 6 months | Minimizes all kinetic degradation pathways for archival purposes. [8] |

| Short-Term Storage | 0°C to 8°C | 1 week to several weeks | Suitable for working stock that is frequently accessed. [1][8][9] |

| Shipping | Shipped with blue ice | During transit | Maintains the cold chain to prevent degradation during transport. [8] |

Experimental Protocol 1: Initial Receipt and Aliquoting

Objective : To prepare the bulk compound for safe long-term storage while minimizing future contamination risks.

-

Preparation : Upon receipt (typically on blue ice), immediately transfer the entire unopened container to a -20°C freezer. Prepare clean, pre-labeled, amber glass vials with PTFE-lined caps. The number of vials should correspond to the anticipated number of experiments.

-

Equilibration : Transfer the sealed primary container and the empty aliquot vials into a desiccator at room temperature. Allow at least 1-2 hours for the container to equilibrate.

-

Causality Check: This critical step prevents atmospheric moisture from condensing onto the cold powder when the container is opened, which would introduce water and compromise the entire stock.

-

-

Aliquoting : In a controlled environment with low humidity (if possible, a glove box flushed with nitrogen or argon), quickly weigh and dispense the desired amount of the white powder into each pre-labeled vial. [1]4. Inert Gas Purge : Flush the headspace of each new aliquot vial, and the main stock container, with a gentle stream of inert gas (argon or nitrogen) before securely capping.

-

Storage : Immediately place all aliquots and the main stock container into the -20°C (or -80°C) freezer for long-term storage. [8]Record the aliquoting date.

-

Trustworthiness : This aliquoting strategy is a self-validating system. It ensures that the main stock is rarely handled and that each use involves a fresh, uncontaminated vial, preventing the progressive degradation of the entire batch from repeated freeze-thaw cycles and atmospheric exposure. [8]

Experimental Protocol 2: Preparing the Reagent for Use

Objective : To safely bring an aliquot to a usable state and dissolve it for introduction into an SPPS workflow.

-

Selection & Equilibration : Select one aliquot vial from the freezer. Place it in a desiccator at room temperature and allow it to fully equilibrate (minimum 1 hour).

-

Solvent Preparation : Use fresh, anhydrous-grade peptide synthesis solvent, such as N,N-Dimethylformamide (DMF). Ensure the solvent is from a recently opened bottle or has been stored properly over molecular sieves to minimize water and amine contaminants.

-

Dissolution : Once equilibrated, open the vial and add the required volume of solvent to achieve the target concentration. Cap and vortex gently until the powder is fully dissolved. The solution should be clear and colorless.

-

Immediate Use : It is strongly recommended to use the solution immediately after preparation. Amino acid derivatives are significantly less stable in solution than as a dry solid. Do not store the reagent in solution for extended periods.

-

Disposal : Discard any unused portion of the solution. Do not return it to the solid stock.

Conclusion

The stability of Boc-L-3-Aminomethylphe(Fmoc) is fundamentally governed by the orthogonal chemical lability of its Boc and Fmoc protecting groups. While robust under ideal conditions, these groups are susceptible to cleavage by trace acidic and basic contaminants, respectively, with degradation accelerated by moisture and elevated temperatures.

The integrity of this critical reagent is best preserved through meticulous and proactive handling. The core principles are:

-

Maintain Cold Chain : Store at or below -20°C for long-term stability.

-

Stay Dry : Use desiccators and proper equilibration techniques to rigorously exclude moisture.

-

Aliquot : Avoid repeated handling of the bulk material by creating single-use aliquots.

-

Work Clean : Use clean, dedicated labware to prevent chemical cross-contamination.

By implementing these scientifically-grounded protocols, researchers can ensure the purity and reactivity of Boc-L-3-Aminomethylphe(Fmoc), leading to higher fidelity in peptide synthesis and more reliable outcomes in drug discovery and development.

References

-

Cusabio. Fmoc-L-3-Aminomethylphe(Boc). [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

-

Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(7), 1249. [Link]

-

Albericio, F., et al. (2001). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. The Journal of Organic Chemistry, 66(26), 8879-8896. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

American Elements. Boc-3-(Fmoc-aminomethyl)-L-phenylalanine. [Link]

-

AAPPTEC. Safety Data Sheet for Nα-Fmoc-N(in)-Boc-L-tryptophan. [Link]

-

Hughes, T. C., et al. (2014). Dissolution and degradation of Fmoc-diphenylalanine self-assembled gels results in necrosis at high concentrations in vitro. Biomaterials Science, 2(12), 1690-1698. [Link]

-

Garcia-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]

-

J&K Scientific. Boc-3-(Fmoc-aminomethyl)-L-phenylalanine. [Link]

-

SciSpace. Dissolution and degradation of Fmoc-diphenylalanine self-assembled gels results in necrosis at high concentrations in vitro. [Link]

-

Carl ROTH. Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. [Link]

-

SlideShare. T boc fmoc protocols in peptide synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. americanelements.com [americanelements.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. biosynth.com [biosynth.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Unnatural Amino Acids

This guide provides a comprehensive overview of solid-phase peptide synthesis (SPPS) with a specific focus on the strategic incorporation of unnatural amino acids (UAAs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, advanced strategies, and practical protocols essential for synthesizing modified peptides with enhanced therapeutic potential.

The Strategic Imperative for Unnatural Amino Acids in Peptide Therapeutics

Peptides represent a unique therapeutic modality, bridging the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from limitations such as poor metabolic stability, low oral bioavailability, and rapid clearance.[3] The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these hurdles.[1][2][4] UAAs can introduce novel chemical functionalities, enforce specific secondary structures, and enhance resistance to proteolytic degradation.[4][5] This strategic modification of peptide backbones and side chains is instrumental in the development of next-generation peptide drugs with improved pharmacokinetic and pharmacodynamic profiles.[3][]

Foundational Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[7][8] This allows for the stepwise addition of amino acids with excess reagents and byproducts being easily removed by simple filtration and washing steps.[7][8] The entire process is a cycle of deprotection of the Nα-amino group, followed by the coupling of the next amino acid.[9] This cycle is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin and side-chain protecting groups are removed.[8]

Two primary orthogonal protection strategies dominate SPPS: Tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.[10][11][12]

-

Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection and benzyl-based (Bzl) groups for more permanent side-chain protection.[13][14] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl groups require a strong acid such as hydrogen fluoride (HF) for cleavage.[9][15]

-

Fmoc/tBu Strategy: This is currently the more widely used method.[16] The base-labile Fmoc group protects the Nα-amine and is typically removed with a piperidine solution.[7][17] Acid-labile groups like tert-butyl (tBu) are used for side-chain protection and are removed during the final cleavage from the resin with a strong acid cocktail, most commonly containing TFA.[9] This orthogonal scheme is advantageous for synthesizing modified peptides as it allows for selective deprotection and on-resin modification of side chains.[9]

The SPPS Workflow: A Visual Guide

The iterative nature of SPPS is fundamental to its success. The following diagram illustrates the key steps in a standard Fmoc-based SPPS cycle.

Caption: Comparison of on-resin head-to-tail and side-chain to side-chain cyclization workflows.

Experimental Protocols

General Protocol for Manual Fmoc SPPS

This protocol outlines a single coupling cycle for the incorporation of a standard or unnatural amino acid.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. [4]Drain the solvent.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. [4]Drain, then repeat for an additional 10-15 minutes. [17]3. Washing: Wash the resin thoroughly with DMF (3-5 times) and isopropanol (IPA) (2-3 times), followed by DMF (3-5 times) to remove residual piperidine. [17]4. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HCTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. b. Add the activation solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. [13]5. Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) indicates incomplete coupling, requiring a second coupling step.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is "Reagent K": TFA/water/phenol/thioanisole/ethanedithiol (EDT) (e.g., 82.5:5:5:5:2.5 v/v). [13]3. Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collection and Drying: Collect the precipitated peptide by centrifugation, wash several times with cold ether, and dry under vacuum. [13]

Purification and Analysis

The final step is to purify the crude peptide and verify its identity and purity.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. [18][19]A gradient of acetonitrile in water, typically with 0.1% TFA as an ion-pairing agent, is used to elute the peptide from a C18 column. [20][21]* Analysis: The purity of the final product is assessed by analytical RP-HPLC. [19]The identity of the peptide is confirmed by mass spectrometry (MS), which provides the molecular weight of the synthesized molecule. [18]

Conclusion

The integration of unnatural amino acids via solid-phase peptide synthesis is a cornerstone of modern peptide drug discovery. [22][23]It provides a robust and versatile platform for creating novel peptide analogs with tailored properties. [1][3]While challenges such as steric hindrance and complex side-chain manipulations exist, they can be effectively overcome through the rational selection of protecting groups, potent coupling reagents, and optimized reaction protocols. [4][24]This guide provides the fundamental knowledge and practical steps for researchers to successfully navigate the synthesis of these complex and therapeutically promising molecules.

References

- Nowick, J.S., et al.

-

Sharma, K., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. 2024. [Link]

-

Spicer, C.D., et al. On-resin peptide macrocyclization using thiol-ene click chemistry. PMC - NIH. [Link]

-

Liu, C.F., et al. Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]

-

Sharma, K., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. 2024. [Link]

-

Nowick, J.S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Academia.edu. [Link]_

-

Optimizing Peptide Coupling: Key Techniques. LinkedIn. [Link]

-

Isidro-Llobet, A., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. 2000. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. [Link]

-

Peptide Coupling Reagents: Selection and Use. LinkedIn. [Link]

-

Sharma, K., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. 2025. [Link]

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. 2022. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. bio-rad.com. [Link]

-

Can I make head-to-tail macrocycles on-resin?. Biotage. 2023. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

-

Liu, X., et al. Enzymatic On-Resin Peptide Cleavage and in Situ Cyclization One-Pot Strategy for the Synthesis of Cyclopeptide and Cyclotide. The Journal of Organic Chemistry - ACS Publications. 2018. [Link]

-

Hansen, P.R., et al. Fmoc Solid-Phase Peptide Synthesis. PubMed. 2015. [Link]

-

Unnatural amino acids. JPT Peptide Technologies. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Coin, I., et al. Methods and protocols of modern solid phase peptide synthesis. researchgate.net. 2014. [Link]

-

Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. LinkedIn. [Link]

-

What is coupling reagents in peptide synthesis?. ResearchGate. 2025. [Link]

-

Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

-

Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. [Link]

-

Smith, M.D., et al. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. 2023. [Link]

-

Gao, X., et al. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. 2019. [Link]

-

Fields, G.B., et al. Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]

-

Vasileiou, C., et al. Solid-phase peptide synthesis. RSC Adv.. 2014. [Link]

-

Gao, X., et al. (PDF) Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. ResearchGate. 2019. [Link]

-

Solid-Phase Peptide Synthesis. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jpt.com [jpt.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 15. chempep.com [chempep.com]

- 16. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chempep.com [chempep.com]

- 18. agilent.com [agilent.com]

- 19. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 20. hplc.eu [hplc.eu]

- 21. agilent.com [agilent.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 24. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Applications of aminomethylphenylalanine derivatives in peptidomimetics

An In-depth Technical Guide to the Applications of Aminomethylphenylalanine Derivatives in Peptidomimetics

Executive Summary

The therapeutic potential of peptides is often hindered by their poor metabolic stability and lack of defined secondary structure in solution. Peptidomimetics, synthetic molecules that replicate the biological function of peptides, offer a promising strategy to overcome these limitations.[1][2] The incorporation of unnatural amino acids that introduce conformational constraints is a cornerstone of modern peptidomimetic design.[3] Among these, aminomethylphenylalanine (Amf) derivatives have emerged as particularly valuable building blocks. Their unique structural features allow for the rational design of peptidomimetics with enhanced stability, receptor affinity, and biological activity. This guide provides a comprehensive overview of the synthesis of aminomethylphenylalanine derivatives, their incorporation into peptide sequences, the resulting structural implications, and their diverse applications in drug discovery and chemical biology.

Part 1: Foundational Concepts

Introduction to Peptidomimetics

Peptides are involved in a vast array of physiological processes, making them attractive candidates for therapeutic intervention.[4] However, their clinical application is often limited by rapid enzymatic degradation and poor bioavailability.[2][5] Peptidomimetics are designed to mimic the three-dimensional structure and pharmacophoric elements of a parent peptide while exhibiting improved drug-like properties.[2][6] This is often achieved through modifications to the peptide backbone or the incorporation of non-natural amino acids.[2]

The Role of Conformational Constraint

A key strategy in peptidomimetic design is the introduction of conformational constraints to reduce the flexibility of the peptide chain.[5] This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in receptor binding affinity and specificity. Furthermore, conformational constraints can enhance resistance to proteolysis by sterically hindering the approach of proteases.[7]

Aminomethylphenylalanine (Amf) Derivatives as Unique Building Blocks

Aminomethylphenylalanine derivatives are a class of unnatural amino acids characterized by an aminomethyl group attached to the phenyl ring of phenylalanine. This modification introduces a side-chain extension with a basic group, which can influence solubility and binding interactions.[8] More importantly, the substitution pattern on the phenyl ring can significantly restrict the conformational freedom of the peptide backbone, making these derivatives powerful tools for inducing specific secondary structures.[9]

Part 2: Synthesis and Incorporation of Amf Derivatives

Synthesis of Amf Monomers

The synthesis of aminomethylphenylalanine derivatives typically starts from a suitably protected phenylalanine precursor. A common strategy involves the chloromethylation of N-acetyl-phenylalanine ethyl ester, followed by reaction with a dialkylamine to introduce the aminomethyl group.[8] Subsequent hydrolysis and protection of the amino groups with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups yield the final building blocks ready for solid-phase peptide synthesis (SPPS).[8][10][11]

A generalized synthetic scheme is depicted below:

Sources

- 1. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidated Peptidomimetics with Improved Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide: Leveraging Boc-L-3-Aminomethylphe(Fmoc) for the Introduction of Conformational Constraints in Peptides

Abstract

The inherent flexibility of linear peptides often compromises their therapeutic potential by reducing binding affinity and increasing susceptibility to proteolytic degradation.[1] Introducing conformational constraints is a paramount strategy in modern peptide drug design to overcome these limitations.[2][3][4] This guide provides a comprehensive technical overview of Boc-L-3-Aminomethylphe(Fmoc), a uniquely functionalized amino acid derivative designed to impose structural rigidity within a peptide sequence. We will explore the underlying chemical principles of its orthogonal protection scheme, provide detailed, field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and illustrate its application in generating cyclic peptides with enhanced biological properties. This document is intended for researchers, chemists, and drug development professionals seeking to harness the power of conformational constraint to engineer next-generation peptide therapeutics.

The Rationale for Conformational Constraint in Peptide Therapeutics

Peptides represent a compelling class of therapeutics due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by their conformational lability in solution. This flexibility leads to a significant entropic penalty upon binding to a biological target, thereby lowering affinity.[1] Furthermore, unstructured peptides are readily recognized and degraded by proteases, resulting in poor metabolic stability.

Strategically introducing rigidifying elements can pre-organize the peptide into its bioactive conformation, a structure that mimics its shape when bound to its target.[4] This pre-organization mitigates the entropic loss upon binding and can sterically hinder protease access, leading to peptides with:

-

Increased Binding Affinity and Specificity: A constrained conformation more closely resembles the "lock-and-key" fit required for potent target engagement.[1]

-

Enhanced Proteolytic Stability: A rigid structure is a poorer substrate for degradative enzymes.[3][4]

-

Improved Bioavailability: Enhanced stability and, in some cases, altered physicochemical properties can lead to better absorption and distribution.[3]

Modified amino acids are a cornerstone of this strategy, and Boc-L-3-Aminomethylphe(Fmoc) stands out as a versatile building block for achieving these goals.[5][6]

The Unique Chemistry of Boc-L-3-Aminomethylphe(Fmoc)

Boc-L-3-Aminomethylphe(Fmoc) is a derivative of L-phenylalanine featuring an aminomethyl group at the meta-position of the phenyl ring. Its utility in peptide synthesis is enabled by a powerful orthogonal protection scheme, where two chemically distinct protecting groups are used for the α-amino and side-chain amino functions.[7]

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This protects the α-amino group. The Fmoc group is base-labile and is selectively removed under mild basic conditions, typically with a solution of piperidine in an organic solvent.[8][] This allows for the stepwise elongation of the peptide chain during standard Fmoc-based SPPS.[10]

-

Boc (tert-butoxycarbonyl) Group: This protects the side-chain aminomethyl group. The Boc group is acid-labile and is cleaved using moderately strong acids, such as trifluoroacetic acid (TFA).[][11]

This orthogonality is critical: the α-amino group can be repeatedly deprotected for chain extension without affecting the Boc-protected side chain. This side-chain amine remains masked until it is intentionally exposed for subsequent chemical modification, most notably for intramolecular cyclization.

| Protecting Group | Chemical Name | Structure | Cleavage Condition | Stability |

| Fmoc | 9-fluorenylmethoxycarbonyl | Fluorenyl-CH₂-O-CO- | Mild Base (e.g., 20% Piperidine in DMF) | Stable to acids (TFA, HF)[8] |

| Boc | tert-butoxycarbonyl | (CH₃)₃C-O-CO- | Moderate Acid (e.g., TFA) | Stable to mild bases (Piperidine, DIPEA)[11][12] |

Workflow: Incorporation of Boc-L-3-Aminomethylphe(Fmoc) via Fmoc-SPPS

The incorporation of this specialized amino acid follows the standard, cyclical workflow of Fmoc solid-phase peptide synthesis. The process involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next activated amino acid until the desired sequence is assembled on an insoluble resin support.[12]

Caption: Standard Fmoc-SPPS cycle for incorporating a new amino acid.

Detailed Experimental Protocol: Single Coupling Cycle

This protocol outlines the manual incorporation of Boc-L-3-Aminomethylphe(Fmoc) into a growing peptide chain on a solid support.

Self-Validation: Each step includes a verification checkpoint (e.g., colorimetric test) to ensure the reaction has proceeded to completion before continuing, preventing the accumulation of failed sequences.

1. Fmoc Group Deprotection:

- Procedure: Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF). Drain the solvent and add a solution of 20% piperidine in DMF. Agitate the mixture for 5-7 minutes at room temperature.[13] Drain and repeat the treatment with fresh piperidine solution for another 10-15 minutes.

- Causality: The secondary amine (piperidine) acts as a base to induce β-elimination of the fluorenyl ring system, liberating the N-terminal amine of the peptide.[] Two treatments ensure complete removal, which is critical for efficient coupling in the next step.

- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene byproducts.

- Verification: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A positive result (dark blue beads) confirms the presence of the free primary amine.

2. Amino Acid Activation and Coupling:

- Reagent Preparation: In a separate vessel, pre-activate the Boc-L-3-Aminomethylphe(Fmoc) by dissolving it (3.0 eq) with a coupling agent such as HBTU (2.9 eq) and an additive like HOBt (3.0 eq) in DMF.[14]

- Causality: HBTU converts the carboxylic acid of the incoming amino acid into a more reactive acyl-guanidinium species, which is highly susceptible to nucleophilic attack by the free amine on the resin.

- Coupling Reaction: Add the activation solution to the washed, deprotected peptide-resin. Immediately add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (6.0 eq), to the reaction vessel.[14] Agitate the mixture at room temperature for 1-2 hours.

- Causality: DIPEA neutralizes the protonated N-terminal amine (formed during deprotection) and facilitates the coupling reaction.[12]

- Washing: Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) to remove excess reagents and byproducts.

- Verification: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have been acylated and the coupling is complete. If the test is positive, a second coupling may be necessary.

| Reagent | Equivalents (Relative to Resin) | Purpose |

| Boc-L-3-Aminomethylphe(Fmoc) | 3.0 | Building block to be incorporated |

| HBTU | 2.9 | Coupling activator |

| HOBt | 3.0 | Racemization suppressant / auxiliary activator |

| DIPEA | 6.0 | Non-nucleophilic base |

| 20% Piperidine/DMF | N/A | Fmoc deprotection agent |

Engineering Conformational Constraints via Side-Chain Cyclization

The primary utility of the Boc-protected side chain is to serve as an anchor point for intramolecular cyclization, creating a rigid macrocyclic peptide structure.

On-Resin Cyclization Strategy: Head-to-Side-Chain

This is a powerful strategy to create a loop between the peptide's N-terminus and the aminomethyl side chain.

Caption: Workflow for on-resin head-to-side-chain peptide cyclization.

1. Selective Boc Deprotection:

- Once the linear peptide is fully assembled, the resin is treated with a solution of TFA in DCM (e.g., 30-50%) for 30-60 minutes.[11][14]

- Causality: These acidic conditions are strong enough to cleave the side-chain Boc group but are typically not harsh enough to cleave the peptide from acid-sensitive resins like Wang or Rink Amide, demonstrating the principle of graduated acid lability.

2. Neutralization:

- The resin is washed thoroughly with DCM and DMF. The newly formed side-chain ammonium salt is neutralized by treating the resin with a solution of DIPEA in DMF (e.g., 10%).[12] This regenerates the free nucleophilic amine.

3. N-Terminal Fmoc Deprotection:

- The N-terminal Fmoc group of the final amino acid is removed using the standard piperidine/DMF procedure described previously. This exposes the N-terminal amine.

4. Intramolecular Cyclization:

- The peptide-resin now possesses a free N-terminal amine and a free side-chain amine from the aminomethylphe residue. To facilitate intramolecular cyclization over intermolecular dimerization, the reaction is performed under high dilution.

- A coupling agent (e.g., HBTU, HATU) and base (DIPEA) are added to the resin. The activated C-terminus of the peptide (still attached to the resin linker) reacts with the exposed side-chain amine to form a stable amide bond, closing the loop.

5. Cleavage and Purification:

- Finally, the cyclized peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed in a single step using a strong acid cocktail (e.g., TFA with scavengers like water and triisopropylsilane).[13] The crude peptide is then purified using reverse-phase HPLC.

Conclusion

Boc-L-3-Aminomethylphe(Fmoc) is a sophisticated and highly effective chemical tool for the rational design of conformationally constrained peptides. Its orthogonal Boc/Fmoc protection scheme integrates seamlessly into standard SPPS protocols, providing a reliable method for introducing a key cyclization point. By enabling the synthesis of well-defined macrocyclic structures, this building block allows peptide chemists and drug developers to systematically enhance the therapeutic properties of peptide leads, paving the way for more potent, stable, and effective drug candidates.

References

-

GenScript. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 1843. Available at: [Link]

-

Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Vinogradov, A. A., Yin, Y., & Suga, H. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of the American Chemical Society, 138(30), 9484–9494. Available at: [Link]

-

Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. Retrieved from [Link]

-

Timmerman, P. (2024, January 23). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Incorporation of Boc-L-3-Aminomethylphe(Fmoc) in Manual Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Synthesis

The introduction of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, enzymatic stability, and bioavailability.[1] Boc-L-3-Aminomethylphe(Fmoc)-OH is a particularly valuable building block for creating complex peptide architectures. Its defining feature is the orthogonal protection scheme: the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain aminomethyl group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[] This arrangement allows for the selective deprotection and subsequent modification of either the N-terminus or the side chain, enabling the synthesis of branched peptides, cyclic peptides, and peptide conjugates with high precision.

This guide provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) incorporating Boc-L-3-Aminomethylphe(Fmoc)-OH, emphasizing the chemical rationale behind each step to ensure successful synthesis.

Core Principles and Rationale

The successful incorporation of Boc-L-3-Aminomethylphe(Fmoc)-OH hinges on the principles of SPPS, where the peptide is assembled on a solid support.[1] The synthesis follows a cyclical process of deprotection, coupling, and washing. The choice of a Boc strategy for the α-amino group protection dictates the use of acidic conditions for its removal, typically with trifluoroacetic acid (TFA), while the Fmoc-protected side chain remains intact.[] Conversely, the side chain can be selectively deprotected using a base, such as piperidine, without affecting the Boc group or other acid-labile side-chain protecting groups.[][3]

Visualizing the Strategy: Orthogonal Deprotection

Caption: Orthogonal deprotection and coupling of Boc-L-3-Aminomethylphe(Fmoc)-OH.

Detailed Experimental Protocol

This protocol outlines the manual steps for incorporating a single Boc-L-3-Aminomethylphe(Fmoc)-OH residue. The quantities are based on a 0.1 mmol synthesis scale.

Materials and Reagents

-

Resin (e.g., Wang or Rink Amide resin, pre-loaded with the first amino acid)

-

Boc-L-3-Aminomethylphe(Fmoc)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Kaiser test kit (Ninhydrin-based)

-

Piperidine

-

Methanol (MeOH)

-

Diethyl ether, cold

Protocol Steps

1. Resin Swelling and Preparation a. Place the resin (0.1 mmol) in a reaction vessel suitable for manual SPPS.[4] b. Add DMF (~5 mL) and agitate gently for 30 minutes to swell the resin.[5] c. Drain the DMF.

2. N-terminal Boc Deprotection a. Add a solution of 25-50% TFA in DCM (v/v, ~5 mL) to the resin. b. Agitate for 2 minutes, then drain. c. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[6] d. Drain the solution and wash the resin with DCM (3 x 5 mL). e. Wash the resin with DMF (3 x 5 mL).

3. Neutralization a. Add a solution of 10% DIPEA in DMF (v/v, ~5 mL) to the resin. b. Agitate for 5 minutes, then drain. c. Wash the resin with DMF (3 x 5 mL). d. Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).[7][8]

4. Coupling of Boc-L-3-Aminomethylphe(Fmoc)-OH a. In a separate vial, dissolve Boc-L-3-Aminomethylphe(Fmoc)-OH (3-5 equivalents) and a coupling reagent like HBTU or HATU (3-5 equivalents) in a minimal amount of DMF.[9] b. Add DIPEA (6-10 equivalents) to the amino acid solution and mix.[9] c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours.[9] Due to the steric hindrance of this amino acid, a longer coupling time or double coupling may be necessary.[10] e. Perform a Kaiser test to monitor the reaction. A negative result (yellow/colorless) indicates complete coupling.[7][11] If the test is positive, continue coupling for another hour or perform a second coupling.

5. Washing a. Drain the coupling solution. b. Wash the resin with DMF (3 x 5 mL). c. Wash the resin with DCM (3 x 5 mL). d. Wash the resin with MeOH (2 x 5 mL) and dry under vacuum.

At this stage, the Boc-L-3-Aminomethylphe(Fmoc)-OH residue has been successfully incorporated. The synthesis can proceed with the next Boc-protected amino acid by repeating steps 2-5.

6. Optional: Selective Side-Chain Fmoc Deprotection a. To deprotect the side-chain amine, treat the resin with a solution of 20% piperidine in DMF (v/v, ~5 mL). b. Agitate for 5 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes. d. Drain the solution and wash the resin with DMF (5 x 5 mL) to ensure complete removal of piperidine and the dibenzofulvene byproduct. e. The free side-chain amine is now available for modification.

7. Final Cleavage and Global Deprotection a. After the full peptide sequence is assembled, wash the resin with DCM and dry it thoroughly. b. Prepare a cleavage cocktail appropriate for the resin and the protecting groups on other amino acids. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5) or a simpler mixture like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) if the peptide does not contain sensitive residues.[12][13] c. Add the cleavage cocktail to the resin (~10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.[14][15] d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Workflow for a Single Coupling Cycle

Caption: A single cycle for the incorporation of Boc-L-3-Aminomethylphe(Fmoc)-OH.

Summary of Key Reaction Parameters

| Step | Reagents | Concentration | Time | Monitoring |

| Resin Swelling | DMF | - | 30 min | Visual |